molecular formula C17H15NO4 B14584383 2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- CAS No. 61581-83-7

2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl-

Cat. No.: B14584383
CAS No.: 61581-83-7
M. Wt: 297.30 g/mol
InChI Key: ZXXKSJPUVKHOGX-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- is an organic compound that belongs to the quinolinedione family. This compound is characterized by its unique structure, which includes a quinoline core with two ketone groups at positions 2 and 4, and a phenyl group substituted with two methoxy groups at position 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with diketones under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Quinolinedione: Lacks the methoxy and phenyl substitutions, resulting in different chemical properties.

    3,3-Dimethoxy-1-phenyl-quinoline: Similar structure but with variations in the position of functional groups.

    Quinoline: The parent compound without the dione and methoxy substitutions.

Uniqueness

2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

61581-83-7

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

3,3-dimethoxy-1-phenylquinoline-2,4-dione

InChI

InChI=1S/C17H15NO4/c1-21-17(22-2)15(19)13-10-6-7-11-14(13)18(16(17)20)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

ZXXKSJPUVKHOGX-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)OC

Origin of Product

United States

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